(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide
Overview
Description
U-75875 is a peptidomimetic protease inhibitor that has shown significant potential in inhibiting the replication of human immunodeficiency virus (HIV). This compound is particularly effective against HIV-1, HIV-2, and simian immunodeficiency virus proteases . The activity of U-75875 is essential for processing the gag-pol precursor proteins and maturation of infectious virions .
Preparation Methods
The synthesis of U-75875 involves the preparation of a dipeptidic dihydroxyethylene isostere, which is a representative building block of unnatural dipeptide mimics . The synthetic route includes the diastereoselective aldol addition between an aldehyde and an acyloxazolidinone, resulting in the formation of the desired adduct with complete stereochemical control . This method has been proven successful in the preparation of large-scale quantities of the compound .
Chemical Reactions Analysis
U-75875 undergoes various chemical reactions, primarily focusing on its role as a protease inhibitor. The compound inhibits the processing of gag and gag-pol precursor polyproteins in infected cells, leading to the production of noninfectious virus particles . The inhibition is essentially irreversible, making U-75875 a potent inhibitor . Common reagents and conditions used in these reactions include polyethylene glycol and various cell lines for in vitro studies .
Scientific Research Applications
U-75875 has been extensively studied for its potential in treating HIV infections. It has demonstrated broad activity against HIV-1, HIV-2, and simian immunodeficiency virus proteases . In human peripheral blood mononuclear cells and continuous cell lines, U-75875 completely blocked HIV replication . The compound has also shown synergy when used in combination with other antiretroviral agents, such as delavirdine and interferon-alpha . These findings highlight the therapeutic potential of U-75875 in controlling HIV replication and spread .
Mechanism of Action
The mechanism of action of U-75875 involves the inhibition of HIV protease, an enzyme essential for the processing of gag-pol precursor proteins and the maturation of infectious virions . By inhibiting this enzyme, U-75875 prevents the formation of mature virus particles, thereby blocking the replication of the virus . The inhibition is essentially irreversible, making U-75875 a highly potent inhibitor .
Comparison with Similar Compounds
U-75875 is similar to other peptidomimetic protease inhibitors, such as delavirdine and other compounds containing transition-state inserts in place of dipeptidic cleavage sites . These compounds have shown activity against HIV protease and are in various stages of development . U-75875 stands out due to its broad activity against multiple strains of HIV and its irreversible inhibition mechanism . Other similar compounds include bisheteroarylpiperazine derivatives and other peptidomimetic inhibitors .
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N7O7/c1-5-29(4)40(45(58)48-25-32-18-11-12-21-47-32)52-44(57)39(28(2)3)42(55)41(54)35(22-30-14-7-6-8-15-30)51-43(56)36(23-33-24-46-27-49-33)50-38(53)26-59-37-20-13-17-31-16-9-10-19-34(31)37/h9-13,16-21,24,27-30,35-36,39-42,54-55H,5-8,14-15,22-23,25-26H2,1-4H3,(H,46,49)(H,48,58)(H,50,53)(H,51,56)(H,52,57)/t29-,35-,36-,39+,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCGLWIXHAITR-JIFWBGJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149940 | |
Record name | U 75875 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112190-24-6 | |
Record name | U 75875 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112190246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 75875 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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